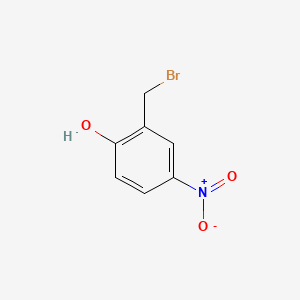

2-Hydroxy-5-nitrobenzyl bromide

描述

Historical Context and Discovery as a Chemical Reagent

The introduction of 2-hydroxy-5-nitrobenzyl bromide as a chemical reagent can be traced back to the work of D. E. Koshland Jr. and his colleagues. In a 1965 publication in the Journal of the American Chemical Society, they described it as a "highly reactive colored reagent with selectivity for the tryptophan residue in proteins". acs.org This discovery was a pivotal moment, as it provided a novel method for the chemical modification of a specific amino acid within a complex protein structure. The reagent's colored nature was an additional advantage, facilitating the monitoring of the modification reaction.

Significance in Protein Chemistry and Biochemical Studies

The primary significance of this compound lies in its ability to selectively react with and modify tryptophan residues in proteins. nih.govscbt.com This specificity has been instrumental in a variety of biochemical investigations, including "active site" enzyme studies. nih.gov By modifying tryptophan, which is often found in the active sites of enzymes, researchers can probe the role of this particular amino acid in catalysis and substrate binding.

Furthermore, this reagent has been employed in studies concerning protein folding and stability. The modification of tryptophan residues can provide insights into their accessibility and local environment, which are crucial factors in the three-dimensional structure of a protein. acs.org The reaction has been utilized in various analytical techniques, including mass spectrometry, to study the structure of modified peptides and proteins. researchgate.net Research has also explored its effects on the mechanisms of action of molecules like insulin (B600854) by examining its impact on protein binding and cellular metabolism. documentsdelivered.com

Nomenclature and Synonyms in Scientific Literature

The compound is known by several names in scientific literature, reflecting both its discoverer and its chemical structure.

"Koshland's Reagent" and its Origin

Due to its introduction to the scientific community by D. E. Koshland Jr., this compound is commonly and affectionately referred to as "Koshland's Reagent" or "Koshland's Reagent I". nih.govscbt.comsigmaaldrich.com This eponym is a direct acknowledgment of his pioneering work in developing and characterizing its utility in protein chemistry. acs.orgnih.gov

Systematic IUPAC Naming Conventions

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-(bromomethyl)-4-nitrophenol . nih.govepa.govmatrix-fine-chemicals.comthermofisher.com This name precisely describes the molecular structure, indicating a phenol (B47542) ring with a bromomethyl group at position 2 and a nitro group at position 4 relative to the hydroxyl group.

Alternate Chemical Designations

In addition to its common and IUPAC names, this compound is also identified by other chemical designations. These include α-Bromo-4-nitro-o-cresol and 2-(Bromomethyl)-4-nitrophenol . nih.govsigmaaldrich.comnist.gov The term "o-cresol" in the first alternate name refers to the cresol (B1669610) (methylphenol) parent structure, with the "o-" (ortho) indicating the adjacent positions of the hydroxyl and methyl (in this case, bromomethyl) groups.

Structure

3D Structure

属性

IUPAC Name |

2-(bromomethyl)-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-4-5-3-6(9(11)12)1-2-7(5)10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDPCYZHENQOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061124 | |

| Record name | Phenol, 2-(bromomethyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-33-8 | |

| Record name | 2-Hydroxy-5-nitrobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=772-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-nitrobenzyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXY-5-NITROBENZYL BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(bromomethyl)-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(bromomethyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-bromo-4-nitro-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KOSHLAND REAGENT 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS4XZE4Z7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Precursors

Established Synthetic Routes for 2-Hydroxy-5-nitrobenzyl Bromide

The preparation of this compound can be achieved through various synthetic pathways, primarily involving the bromination of a suitable precursor.

One of the primary methods for synthesizing this compound is through the free-radical bromination of 2-methyl-4-nitrophenol (B1582141). This reaction typically employs a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator, for instance, 2,2'-azobis(isobutyronitrile) (AIBN). chemicalbook.com The reaction proceeds via a free-radical chain mechanism. The initiator, upon heating or photochemical irradiation, decomposes to form free radicals, which then abstract a hydrogen atom from the methyl group of 2-methyl-4-nitrophenol to generate a benzyl (B1604629) radical. This benzylic radical is stabilized by the aromatic ring and the nitro group. The radical then reacts with NBS to yield the desired this compound and a succinimidyl radical, which continues the chain reaction.

An alternative conceptual approach can be extrapolated from the synthesis of the analogous 2-hydroxy-5-nitrobenzyl chloride, which involves the reaction of p-nitrophenol with formaldehyde (B43269) and hydrochloric acid. google.com By analogy, this compound could potentially be synthesized by reacting p-nitrophenol with formaldehyde or paraformaldehyde in the presence of hydrobromic acid. This electrophilic aromatic substitution reaction would introduce a bromomethyl group onto the phenol (B47542) ring.

Another documented multi-step synthesis involves the use of (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as a catalyst in the initial steps, followed by bromination with NBS and AIBN, and a final oxidation step using hydrogen peroxide. chemicalbook.com

The selection of precursor compounds is pivotal for the successful synthesis of this compound. The primary precursors and reagents are listed below:

| Precursor/Reagent | Role in Synthesis |

| 2-Methyl-4-nitrophenol | The primary starting material containing the necessary carbon skeleton. |

| p-Nitrophenol | An alternative starting material for hydroxymethylation followed by bromination. google.com |

| N-Bromosuccinimide (NBS) | A source of bromine for free-radical bromination. chemicalbook.com |

| 2,2'-Azobis(isobutyronitrile) (AIBN) | A radical initiator to start the bromination reaction. chemicalbook.comchemicalbook.com |

| Formaldehyde/Paraformaldehyde | A source of the hydroxymethyl group in reactions starting from p-nitrophenol. google.com |

| Hydrobromic Acid | A reagent for the conversion of a hydroxymethyl group to a bromomethyl group. chemicalbook.com |

| Acetonitrile | A common solvent for the bromination reaction. chemicalbook.com |

| Dichloroethane | An alternative solvent for bromination reactions. chemicalbook.com |

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to control include temperature, reaction time, and the choice of solvent.

For the free-radical bromination of 2-methyl-4-nitrophenol, the reaction temperature is typically maintained at the decomposition temperature of the initiator, for example, around 90°C for AIBN in acetonitrile. chemicalbook.com The reaction time is also a critical factor, with a typical duration of a few hours. chemicalbook.com

In syntheses analogous to the preparation of related nitrobenzyl bromides, maintaining the temperature within a specific range is vital for achieving the best results. chemicalbook.com For instance, in the synthesis of 2-nitrobenzyl bromide, the temperature is controlled between 72-75°C. chemicalbook.com

Purification of the final product is often achieved by recrystallization from a suitable solvent. For the related 2-hydroxy-5-nitrobenzyl chloride, hot benzene (B151609) has been used for recrystallization to obtain a pure product. google.com The purity of the final product is often assessed by its melting point, which for this compound is in the range of 144-149°C. sigmaaldrich.com

Preparation of Related Analogues and Derivatives

The synthetic methodologies for this compound can be adapted to prepare its analogues and derivatives, which are also valuable in various research applications.

Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide is a water-soluble analogue of this compound. nih.govdoi.org It is synthesized by the reaction of this compound with dimethyl sulfide (B99878).

The reaction is a nucleophilic substitution where the sulfur atom of dimethyl sulfide acts as a nucleophile, attacking the benzylic carbon of this compound and displacing the bromide ion. This results in the formation of the sulfonium (B1226848) salt. The reaction is typically carried out in an organic solvent. This derivative is particularly useful in studies involving the modification of tryptophan residues in proteins under aqueous conditions. nih.gov

The synthesis of 2-Methoxy-5-nitrobenzyl bromide, an anisole (B1667542) derivative, involves the bromination of the corresponding methyl-substituted anisole. The starting material for this synthesis is 2-methyl-4-nitroanisole (B18480) (also known as 2-methoxy-1-methyl-4-nitrobenzene). nih.gov

The synthetic route is analogous to the bromination of other nitrotoluenes, employing a free-radical bromination of the methyl group. chemicalbook.com The reaction typically uses N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator like AIBN in a suitable solvent such as carbon tetrachloride or acetonitrile. The methoxy (B1213986) group is generally stable under these conditions. The resulting 2-Methoxy-5-nitrobenzyl bromide can then be purified by standard techniques such as recrystallization.

Derivatization Strategies for Structural Modification

This compound, also known as Koshland's Reagent I, is a valuable compound for the chemical modification and derivatization of other molecules, largely owing to its reactive benzylic bromide. scbt.comnih.gov Its primary application lies in its ability to covalently modify tryptophan residues in proteins for analytical and structural studies. scbt.comnih.govacs.org However, its reactivity extends to a variety of nucleophiles, allowing for the synthesis of diverse derivatives. The derivatization strategies primarily revolve around nucleophilic substitution reactions at the benzylic carbon, displacing the bromide leaving group.

The most prominent derivatization involves the alkylation of the indole (B1671886) ring of tryptophan. nih.govacs.org This reaction is central to its use as a reporter group in protein chemistry. nih.govnih.gov The reaction proceeds via nucleophilic attack from the tryptophan indole ring onto the electrophilic benzylic carbon of this compound. acs.org Studies have shown that multiple additions of the reagent to a single tryptophan residue are possible, with up to five moieties being attached. nih.gov

Beyond its classical reaction with tryptophan, this compound can be derivatized by reacting with other nucleophiles. The benzylic bromide is susceptible to attack by various functional groups, leading to a range of modified structures. For example, it can be used as a reagent for modifying sulfhydryl groups (e.g., in cysteine residues). sigmaaldrich.com The general mechanism for these modifications is a standard SN2 reaction, where a nucleophile attacks the carbon atom bearing the bromine, leading to inversion of stereochemistry if the center were chiral. masterorganicchemistry.com

The phenolic hydroxyl group on the aromatic ring presents a second site for potential derivatization, although it is less commonly exploited than the benzylic bromide. This hydroxyl group could, under appropriate basic conditions, be deprotonated and subsequently participate in reactions like etherification or esterification. However, the primary utility of the compound remains centered on the high reactivity of the benzylic bromide for alkylating various nucleophiles. chemimpex.comorgsyn.org

The table below summarizes representative derivatization reactions involving this compound.

Table 1: Examples of Derivatization Reactions

| Nucleophile/Substrate | Resulting Derivative Type | Reaction Conditions |

|---|---|---|

| Tryptophan | Tryptophan-adduct | Aqueous acetone, pH 4.7 acs.org |

| Sulfhydryl Groups (e.g., Cysteine) | Thioether | Not specified sigmaaldrich.com |

| Primary/Secondary Amines | Substituted Benzylamine | Mildly acidic (pH 4-5) youtube.com |

| Alkoxides | Benzyl Ether | Basic conditions masterorganicchemistry.com |

| Carboxylates | Benzyl Ester | Basic conditions orgsyn.org |

These derivatization strategies underscore the versatility of this compound as a building block in organic synthesis and a tool in biochemical research for the targeted modification of biomolecules. chemimpex.com

Reaction Mechanisms and Chemical Reactivity

Mechanistic Elucidation of Reactions with Biomolecules

2-Hydroxy-5-nitrobenzyl bromide (HNB-Br), also known as Koshland's Reagent I, is a chemical reagent widely utilized for the chemical modification of tryptophan residues in peptides and proteins. researchgate.netscbt.comsigmaaldrich.com The reaction is a common method for studying the role and accessibility of tryptophan in protein structures and functions. researchgate.netnih.gov The o-hydroxyl group of the reagent is crucial for its high reactivity, distinguishing it from less reactive compounds like 2-methoxy-5-nitrobenzyl bromide. researchgate.net The reaction's progression and the resulting products can be complex, leading to multiple forms of modified tryptophan. nih.govnih.gov

This compound exhibits remarkable selectivity for tryptophan residues, particularly under acidic or neutral aqueous conditions. researchgate.net This high specificity is attributed to a combination of hydrophobic attraction and a specific charge-transfer complex formed by the quinone methide intermediate of the reagent with the tryptophan indole (B1671886) ring. researchgate.net This makes it a valuable tool for targeting tryptophan in various proteins, including integral membrane proteins like bacteriorhodopsin. nih.govjst.go.jp

However, the selectivity is pH-dependent. In alkaline solutions, the reagent's specificity diminishes, and it can also react with other amino acids. Tyrosine and cysteine, for instance, are modified to nearly the same extent as tryptophan under alkaline conditions. researchgate.net In acidic or neutral pH, cysteine's reactivity is only about one-fifth that of tryptophan, while methionine does not form a stable derivative but can catalyze the reaction with tryptophan. researchgate.net Studies on a synthetic peptide at pH 4.75 showed that under these conditions, only the tryptophanyl residue was modified. nih.gov

| Condition | Tryptophan | Cysteine | Tyrosine | Methionine |

|---|---|---|---|---|

| Acidic/Neutral pH | Highly Reactive | Low Reactivity (~1/5 of Tryptophan) | No significant reaction | No stable derivative, but catalyzes Trp reaction |

| Alkaline pH | Reactive | Reactive (Similar to Tryptophan) | Reactive (Similar to Tryptophan) | No stable derivative |

The initial step in the reaction between this compound and tryptophan involves the formation of monosubstituted adducts. researchgate.net The reaction proceeds via alkylation at the C3 position of the tryptophan indole ring, resulting in the formation of two diastereomeric indolenines. researchgate.net This initial addition is a key step that precedes further complex reactions.

Following the initial formation of the diastereomeric indolenine adducts, these intermediates can undergo a series of intramolecular cyclization and rearrangement reactions. researchgate.netnih.gov These subsequent pathways are responsible for the variety of modification products observed. The elucidation of these complex chemical transformations has been crucial to understanding the full scope of the reaction. researchgate.netacs.org

A significant characteristic of the reaction between this compound and tryptophan is the formation of multiple modification products from a single tryptophan residue. nih.govnih.gov This leads to considerable heterogeneity in the modified peptide or protein population. Studies using mass spectrometry on a model peptide revealed the surprising existence of products with up to five 2-hydroxy-5-nitrobenzyl moieties attached to a single tryptophan. nih.gov

This heterogeneity is not solely due to different degrees of substitution. Even with the same extent of substitution, multiple derivatives can be separated, for instance, by high-performance liquid chromatography. nih.gov It has been proposed that this observed heterogeneity is a consequence of the creation of a new diastereoisomeric center in the peptide during the modification process. nih.gov These findings help explain the difficulties and apparent heterogeneity often encountered when analyzing peptides and proteins modified with this reagent. nih.gov

The extent of tryptophan modification is significantly influenced by both the pH of the reaction medium and the concentration of this compound. researchgate.netnih.gov As previously noted, pH affects the specificity of the reagent, with acidic conditions favoring selective modification of tryptophan. researchgate.netnih.gov For example, successful modification of a single tryptophan residue in a synthetic peptide was achieved in a sodium acetate (B1210297) buffer at pH 4.75. nih.gov

Furthermore, the concentration of the reagent directly impacts the degree of modification. nih.gov Higher concentrations of this compound can lead to the formation of multi-modified tryptophan products, where several reagent molecules attach to a single tryptophan residue. nih.gov Therefore, controlling both pH and reagent concentration is critical for achieving a desired level of modification and for interpreting the results of such experiments.

| Parameter | Influence on Reaction | Reference |

|---|---|---|

| pH | Affects specificity. Acidic/neutral pH favors selective tryptophan modification. Alkaline pH increases reactivity with cysteine and tyrosine. | researchgate.netnih.gov |

| Concentration | Affects the degree of modification. Higher concentrations can lead to multiple substitutions on a single tryptophan residue. | nih.gov |

Reactivity with Cysteine Residues

This compound (HNB-Br) demonstrates reactivity towards cysteine residues, although its specificity is highly dependent on the reaction conditions. In acidic or neutral aqueous solutions, the reagent is highly selective for tryptophan, with the modification of cysteine being significantly less pronounced. researchgate.net Under these conditions, the reactivity of cysteine with HNB-Br is reported to be no more than one-fifth that of tryptophan. researchgate.net This suggests that while the sulfhydryl group of cysteine is a potential target for alkylation by HNB-Br, the reaction is kinetically less favorable compared to the modification of the indole ring of tryptophan. The product of this reaction is a thioether linkage. HNB-Br has been noted for its use as a reagent for sulfhydryl modification. sigmaaldrich.com However, in alkaline environments, the reactivity of cysteine increases substantially, approaching the same level as tryptophan. researchgate.net

Reactivity with Tyrosine Residues under Specific Conditions

The reactivity of this compound with tyrosine residues is generally low under acidic or neutral conditions, where the reagent shows high specificity for tryptophan. researchgate.net However, under alkaline conditions, the phenolate (B1203915) anion of the tyrosine side chain becomes a more potent nucleophile, leading to a significant increase in its reactivity. In alkaline solutions, tyrosine has been observed to react with HNB-Br to almost the same extent as tryptophan. researchgate.net This pH-dependent reactivity allows for a degree of control over the modification of amino acid residues. By manipulating the pH of the reaction mixture, it is possible to target tyrosine residues in addition to tryptophan.

Kinetic Studies of Chemical Reactions

Rate Constants and Reaction Orders

Kinetic studies involving the reaction of this compound with proteins have provided insights into the rates and mechanisms of these modification reactions. In a study involving the reduction of 2-hydroxy-5-nitrobenzyl tryptophyl cytochrome c by the chromous ion at pH 6.5, the reaction was found to be complex, exhibiting three distinct phases. nih.gov Two of these phases were dependent on the concentration of chromium, with second-order rate constants of 1.1 x 10⁵ M⁻¹s⁻¹ and 1.25 x 10⁴ M⁻¹s⁻¹. nih.gov The third phase was a slower, first-order process with a rate constant of 0.25 s⁻¹. nih.gov

Table 1: Rate Constants for Reactions of 2-Hydroxy-5-nitrobenzyl Tryptophyl Cytochrome c

| Reaction | Condition | Phase | Rate Constant |

|---|---|---|---|

| Reduction by Chromous Ion | pH 6.5 | Phase 1 (Cr-dependent) | 1.1 x 10⁵ M⁻¹s⁻¹ |

| Phase 2 (Cr-dependent) | 1.25 x 10⁴ M⁻¹s⁻¹ | ||

| Phase 3 (First-order) | 0.25 s⁻¹ | ||

| Reaction with Carbon Monoxide | pH 6.8 | CO-dependent | 2.4 x 10² M⁻¹s⁻¹ |

| CO-independent | 0.015 s⁻¹ |

Investigation of Activation Parameters

Table 2: Activation Energies for the Reduction of 2-Hydroxy-5-nitrobenzyl Tryptophyl Cytochrome c

| Phase | Activation Energy (kJ·mol⁻¹) |

|---|---|

| Phase 1 | 33.2 |

| Phase 2 | 38.6 |

| Phase 3 | 69.7 |

Solvent Effects on Reactivity and Product Distribution

The solvent environment can significantly influence the reactivity of this compound and the distribution of its reaction products. The solubility of HNB-Br in chloroform (B151607) is noted to be 25 mg/mL. sigmaaldrich.com The choice of solvent can affect the conformation of the protein, the accessibility of amino acid residues, and the solvation of the reagent itself, all of which can alter the course of the modification reaction. For instance, the modification of a synthetic peptide with HNB-Br was successfully carried out in a sodium acetate buffer at pH 4.75. nih.gov The use of aqueous buffers is common for protein modification studies to maintain the native structure and function of the protein as much as possible.

The spectra of modified products can also differ depending on the chemical environment, including the solvent. nist.gov This suggests that the solvent can influence the electronic structure of the 2-hydroxy-5-nitrobenzyl chromophore attached to the amino acid residue. In the context of modifying membrane proteins like bacteriorhodopsin, delipidation with detergents is required to remove unreacted reagent, and this process can also separate modified from unmodified proteins. nih.gov This highlights the importance of the solvent and detergent system in both the reaction and the subsequent purification steps.

Catalytic Influences on Reaction Pathways

The reactivity of this compound is significantly influenced by the presence of catalysts, which can alter reaction rates, improve yields, and direct the selectivity of its transformations. The inherent features of this compound, namely the ortho-hydroxyl group and the para-nitro group, play a crucial role in its reactivity and how it interacts with various catalytic systems. Catalytic strategies are particularly relevant in reactions such as etherification and carbon-carbon bond formation, where achieving high efficiency and selectivity is paramount. The primary catalytic systems employed for reactions involving substituted benzyl (B1604629) halides, and by extension applicable to this compound, include phase-transfer catalysis and metal-based catalysis.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different phases, typically a solid-liquid or liquid-liquid system. For a compound like this compound, which has limited solubility in non-polar organic solvents, PTC can be particularly advantageous for reactions with nucleophiles that are soluble in an aqueous or solid phase.

Mechanism and Catalyst Choice in Etherification

In the context of etherification, where the hydroxyl group of a phenol (B47542) reacts with an alkyl halide, PTC enables the transfer of the phenoxide anion from the aqueous phase to the organic phase where the benzyl bromide resides. The most common phase-transfer catalysts for such reactions are quaternary ammonium (B1175870) salts (Q⁺X⁻), such as tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (TEBAC).

The general mechanism involves the following steps:

Deprotonation of the nucleophile (e.g., a phenol) by a base (e.g., NaOH) in the aqueous phase to form the corresponding anion.

The quaternary ammonium cation (Q⁺) pairs with the nucleophilic anion to form an ion pair (Q⁺Nu⁻) that is soluble in the organic phase.

The ion pair migrates into the organic phase.

The nucleophile reacts with this compound in the organic phase, displacing the bromide ion and forming the desired ether product.

The catalyst cation (Q⁺) then pairs with the bromide ion and returns to the aqueous phase to repeat the cycle.

The efficiency of the phase-transfer catalyst is dependent on the lipophilicity of the cation. Catalysts with longer alkyl chains tend to be more effective as they are more soluble in the organic phase.

Influence of Reaction Conditions

Several factors can influence the outcome of PTC reactions involving benzyl bromides:

Base Concentration: The concentration of the base is critical. While a higher concentration can increase the rate of phenoxide formation, excessively strong basic conditions can lead to side reactions. For benzyl bromides, especially those with activating groups, dehydrobromination to form a styrene (B11656) derivative is a potential competing reaction. phasetransfercatalysis.com

Solvent: The choice of the organic solvent is important. While non-polar solvents are common, the use of chlorinated solvents like methylene (B1212753) chloride with concentrated NaOH can lead to the formation of formaldehyde (B43269). phasetransfercatalysis.com

Catalyst Loading: The amount of catalyst used can affect the reaction rate. Typically, catalytic amounts (1-10 mol%) are sufficient.

Hypothetical Data on Catalyst Influence in Etherification:

The following interactive table illustrates the expected influence of different phase-transfer catalysts and reaction conditions on the etherification of this compound with a generic phenol. The data is based on general principles of PTC applied to substituted benzyl bromides.

| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Expected Yield (%) | Notes |

| None | 0 | NaOH | Toluene/Water | 80 | < 5 | Inefficient reaction without catalyst. |

| TBAB | 5 | 50% NaOH | Toluene/Water | 80 | 85 | Good yield with standard PTC conditions. |

| TEBAC | 5 | 50% NaOH | Toluene/Water | 80 | 80 | Slightly lower efficiency than TBAB. |

| TBAB | 5 | 30% NaOH | Toluene/Water | 80 | 75 | Lower base concentration may slow the reaction. |

| TBAB | 1 | 50% NaOH | Toluene/Water | 80 | 60 | Lower catalyst loading reduces reaction rate. |

| TBAB | 5 | 50% NaOH | Dichloromethane/Water | 40 | 70 | Potential for side reactions with dichloromethane. phasetransfercatalysis.com |

Table 1. Projected influence of phase-transfer catalysts on the etherification of this compound.

Metal-Based Catalysis

Transition metal catalysts offer alternative pathways for the reactions of this compound, particularly for cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

Nickel-Catalyzed Cross-Coupling

Nickel catalysts are effective for the cross-coupling of phenols with aryl halides. While this typically involves the activation of the phenol, related nickel-catalyzed reactions can facilitate the coupling of benzyl halides. For instance, nickel catalysts can promote the substitution of alkyl halides with various organometallic reagents. Current time information in Austin, TX, US. In the context of this compound, a nickel-catalyzed reaction could potentially be used to form a C-C bond by coupling with an organoboron reagent (a Suzuki-Miyaura type reaction). A stable and cost-effective catalyst such as [NiCl₂(dppp)] (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane) has been shown to be efficient in related cross-coupling reactions of phenols. nih.gov

The general catalytic cycle for such a cross-coupling would involve:

Oxidative addition of the this compound to the Ni(0) catalyst.

Transmetalation with the organometallic coupling partner.

Reductive elimination to form the product and regenerate the Ni(0) catalyst.

Iron-Catalyzed Reactions

Iron catalysts are also emerging as a cost-effective and environmentally benign option for cross-coupling reactions. Iron-catalyzed methods have been developed for the hydrobenzylation of alkenes with benzyl bromides. nih.gov This type of reaction proceeds through a radical mechanism, which could be a viable pathway for the functionalization of this compound. The presence of the electron-withdrawing nitro group in this compound can influence the stability of radical intermediates.

Photocatalysis

Visible-light photocatalysis represents a modern approach to activate benzyl halides. nih.gov In this methodology, a photocatalyst, upon absorbing light, can initiate a single-electron transfer (SET) to the benzyl halide. This leads to the formation of a benzyl radical, which can then participate in various coupling reactions. The electron-deficient nature of the aromatic ring in this compound, due to the nitro group, would likely facilitate this reductive cleavage. acs.org

Hypothetical Data on Metal Catalyst Influence in Cross-Coupling:

The following interactive table provides a hypothetical overview of the potential outcomes of metal-catalyzed cross-coupling reactions of this compound with a generic arylboronic acid. This data is extrapolated from literature on similar systems.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Expected Yield (%) | Notes |

| [NiCl₂(dppp)] | None | K₃PO₄ | Toluene | 100 | 75 | Effective for Suzuki-Miyaura type coupling. nih.gov |

| Fe(acac)₃ | None | NaH | THF | 65 | 60 | Potential for radical pathways. |

| Ir(ppy)₃ (photocatalyst) | None | Et₃N | Acetonitrile | 25 | 80 | Mild conditions under visible light irradiation. nih.gov |

| None | None | K₃PO₄ | Toluene | 100 | < 2 | No reaction without a metal catalyst. |

Table 2. Projected influence of metal catalysts on the cross-coupling of this compound.

Applications in Protein and Enzyme Studies

Chemical Modification of Proteins for Structure-Function Analysis

The covalent modification of tryptophan by 2-hydroxy-5-nitrobenzyl bromide is a well-established technique. nih.gov This reaction is highly specific for tryptophan in acidic or neutral aqueous solutions, with cysteine being the only other amino acid that shows some, albeit significantly lower, reactivity. researchgate.net The modification introduces a chromophore, the 2-hydroxy-5-nitrobenzyl group, which allows for spectrophotometric quantification of the extent of the reaction. researchgate.net

Mapping Surface Accessibility of Tryptophan Side Chains

A key application of this reagent is in determining the accessibility of tryptophan residues on the surface of proteins. nih.gov The extent to which tryptophan residues are modified by this compound can indicate whether they are exposed on the protein's exterior or buried within its three-dimensional structure. This information is crucial for understanding the protein's folding and its interactions with other molecules. For instance, in the membrane protein bacteriorhodopsin, this method has been used to distinguish between modified and unmodified molecules, revealing that the modified proteins had lost their retinal group. nih.gov

Probing Protein Higher-Order Structure

The modification of tryptophan with this compound also serves as a tool for probing the higher-order structure of proteins. acs.org Changes in the reactivity of tryptophan residues can signal conformational changes in the protein. Mass spectrometry techniques, such as MALDI-TOF MS, have been employed to analyze the products of the modification reaction, revealing that a single tryptophan residue can be modified by multiple moieties of the reagent. nih.govresearchgate.net This level of detail provides a more nuanced understanding of the protein's structural dynamics.

Thermodynamic Analysis of Protein Folding and Stability

Researchers have utilized this compound in protocols designed for the thermodynamic analysis of protein folding and stability. By monitoring the modification of tryptophan residues under different conditions, it is possible to gain insights into the energetic forces that govern the folding process and maintain the protein's native conformation. acs.org

Active Site Probing and Enzyme Mechanism Elucidation

The specific reactivity of this compound with tryptophan makes it an excellent tool for investigating the active sites of enzymes, especially when tryptophan residues are suspected to play a catalytic or binding role. nih.gov

Studies on Mitochondrial F1-ATPase

In studies of mitochondrial F1-ATPase, this compound has been shown to affect the enzyme's activity. At low concentrations, the reagent was found to increase both the ATPase activity and the passive proton transport rate in submitochondrial particles. nih.gov This suggests that tryptophan residues are involved in the gating function of the proton channels within the F0F1-ATPase complex. nih.gov The presence of oligomycin, an inhibitor of the F0 portion, reduced the effect of the reagent, further indicating that its primary action is on the H+-ATPase complex. nih.gov

Investigations of Plant Vacuolar H+-ATPase

Similar investigations have been carried out on plant vacuolar H+-ATPase from mung bean seedlings. researchgate.net Treatment with this compound led to a time- and concentration-dependent decrease in both ATP hydrolysis and proton translocation. researchgate.net Kinetic analysis revealed that the maximal velocity (Vmax) of the enzyme was altered, while the Michaelis constant (Km) remained unchanged. researchgate.net Stoichiometry experiments indicated that while eight tryptophan residues per mole of ATPase were modified upon complete inhibition, a Tsou plot analysis suggested that only one of these is critical for the enzyme's activity. researchgate.net Furthermore, the modification induced a decrease in the intrinsic fluorescence of the enzyme, pointing to a significant conformational change as the cause of activity loss. researchgate.net

| Enzyme Studied | Organism/Source | Key Findings with this compound | Reference |

| Mitochondrial F1-ATPase | Bovine heart submitochondrial particles | Increased ATPase activity and passive proton transport at low concentrations, suggesting tryptophan involvement in proton channel gating. | nih.gov |

| Vacuolar H+-ATPase | Mung bean seedlings (Vigna radiata L.) | Inhibition of ATP hydrolysis and proton translocation; modification of one critical tryptophan residue leads to loss of activity through conformational change. | researchgate.net |

Effects on Protease Activity

The chemical modification of proteases with this compound has been instrumental in elucidating the role of tryptophan residues in their catalytic activity. Studies on various proteolytic enzymes have shown that the substitution of even a single tryptophanyl residue with this reagent can lead to a complete loss of their proteolytic function. researchgate.net This has been observed in enzymes such as pepsin and papain. researchgate.net Similarly, the inactivation of chymotrypsin (B1334515) and trypsin occurs upon the modification of specific tryptophan residues (Trp-215 in chymotrypsin and Trp-199 in trypsin). researchgate.net

Research on elastase, another protease, revealed that at acidic pH values where the enzyme's conformation is altered, several tryptophan residues become susceptible to modification. researchgate.net However, at a pH where elastase retains its full activity, it is less reactive towards the reagent compared to chymotrypsin. This difference in reactivity is attributed to the structural differences between the two enzymes, particularly the absence of a reactive tryptophan near the active site in elastase. researchgate.net The modification of a tryptophan residue within the active site or a structurally important region can significantly reduce the protease's catalytic ability. researchgate.net

Table 1: Effects of this compound on Protease Activity

| Protease | Effect of Modification | Reference |

| Pepsin | Complete loss of proteolytic activity | researchgate.net |

| Papain | Complete loss of proteolytic activity | researchgate.net |

| Chymotrypsin | Inactivation through modification of Trp-215 | researchgate.net |

| Trypsin | Inactivation through modification of Trp-199 | researchgate.net |

| Elastase | Reduced reactivity compared to chymotrypsin at optimal pH | researchgate.net |

Modification of Cytochrome c

The modification of horse heart cytochrome c with this compound at an acidic pH results in a chemically altered, monomeric protein. This modification leads to a decrease in the isoelectric point of the protein and a loss of the normal fluorescence of tryptophan. Spectroscopic analysis indicates the introduction of a single residue of the reagent into the protein molecule.

Functionally, the modified cytochrome c exhibits significant changes. It becomes autoxidizable and its ferrous form can bind to carbon monoxide and cyanide. However, the modified protein is unable to restore the electron-transfer activity to mitochondria that have been depleted of cytochrome c. Kinetic studies of the reduction of the modified cytochrome c by the chromous ion revealed a complex reaction with multiple distinct phases, each with different rate constants and activation energies.

Table 2: Functional Properties of Native and Modified Cytochrome c

| Property | Native Cytochrome c | Modified Cytochrome c | Reference |

| Tryptophan Fluorescence | Present | Absent | |

| Isoelectric Point (pI) | ~10.0-10.5 | Lowered | |

| Autoxidizability | Low | High | |

| CO Binding (ferrous form) | No | Yes | |

| Electron-transfer Activity | Active | Inactive |

Studies on Leucyl tRNA Synthetase

While specific detailed studies on the modification of Leucyl tRNA Synthetase with this compound are not extensively documented in readily available literature, the reagent's known reactivity towards tryptophan residues makes it a potential tool for investigating the functional role of these residues in this enzyme. The modification of tryptophan could be used to probe its involvement in substrate binding, catalytic activity, or conformational stability of Leucyl tRNA Synthetase.

Characterization of Pertussis Toxin

The application of this compound extends to the study of bacterial toxins. In the characterization of pertussis toxin, this reagent can be employed to investigate the role of tryptophan residues in its structure and function. By selectively modifying these residues, researchers can gain insights into their importance for the toxin's biological activity, such as its interaction with host cells and its enzymatic functions.

Modification of Xylanase

Studies on xylanases from Chainia and a thermophilic Bacillus have demonstrated that this compound can inhibit the activity of these enzymes. This inhibition, along with results from using other modifying agents, suggests the essential role of tryptophan residues in the catalytic function of these xylanases. The substrate, xylan, was found to protect the enzymes from inactivation by the reagent, indicating that the critical tryptophan residues are located at or near the substrate-binding site.

Applications in Immunoglobulin Research

This compound has been utilized in the study of immunoglobulins. Specifically, it has been used for the covalent modification of tryptophan residues in monoclonal immunoglobulins. sigmaaldrich.comnih.gov This application allows for the investigation of the role of these residues in the structure, antigen-binding capacity, and effector functions of antibodies.

Neurotoxin Modification Studies

The utility of this compound in neurobiology is highlighted by its use in studying potent neurotoxins. Research on the toxin from Clostridium botulinum has employed this reagent to investigate the effects of tryptophan modification on the toxin's biological activity. By observing the changes in toxicity after treatment with the reagent, scientists can infer the importance of tryptophan residues for the neurotoxin's mechanism of action.

Development of Spectrophotometric Methods for Protein Quantification

The chemical modification of proteins with this compound, also known as Koshland's Reagent I, has led to the development of specialized spectrophotometric methods for determining protein concentration. nih.govscbt.com This is particularly useful when tryptophan residues, which are the primary target of this reagent, are modified for functional studies. scbt.comnih.govsigmaaldrich.com The modification introduces the 2-hydroxy-5-nitrobenzyl (HNB) chromophore into the protein, which has a distinct absorbance spectrum. nih.gov

A significant challenge in quantifying proteins modified with this compound is that the attached HNB group also absorbs light in the ultraviolet range, potentially interfering with standard protein quantification methods that rely on absorbance at 280 nm (A280). nih.govbitesizebio.com The A280 method is commonly used because the aromatic amino acids tryptophan and tyrosine have a characteristic absorbance at this wavelength. bitesizebio.comksu.edu.sa

To address this, a spectrophotometric method has been developed that allows for the accurate determination of protein concentration even after tryptophan modification. nih.gov This method involves using the molar absorption coefficients of the HNB chromophore to correct the total absorbance of the modified protein at 280 nm. By subtracting the contribution of the HNB group, the absorbance due to the protein itself can be calculated, allowing for an accurate estimation of its concentration. nih.gov The molar absorptivity of the HNB group is pH-dependent, a factor that must be accounted for in the calculations. nih.govnih.gov This approach has been validated with several proteins, showing close agreement with concentrations determined by amino acid analysis. nih.gov

The table below presents the molar absorption coefficients for the 2-hydroxy-5-nitrobenzyl chromophore at various pH levels, which are essential for correcting absorbance readings.

Table 1: Molar Absorption Coefficients for the 2-Hydroxy-5-nitrobenzyl Chromophore

| pH | Molar Absorption Coefficient at 280 nm (M⁻¹cm⁻¹) |

|---|---|

| 4.0 | 1,650 |

| 7.0 | 1,880 |

| 10.9 | 1,930 |

This interactive table is based on data for correcting protein absorbance values after modification with this compound. nih.gov

Use as a Reporter Group in Biochemical Systems

This compound serves as a "reporter group" in the study of protein structure and function. nih.govnih.gov A reporter group is a small molecule that can be covalently attached to a specific site on a biomolecule, like a protein, to provide information about its local environment. nih.govnews-medical.netwikipedia.org The spectral properties of the reporter group are often sensitive to changes in its surroundings, such as polarity, pH, or the proximity of other chemical groups. nih.govnih.gov

This reagent is highly selective for tryptophan residues in proteins. scispace.comacs.org Once attached, the 2-hydroxy-5-nitrobenzyl group acts as a spectroscopic probe. nih.gov Changes in the absorption spectrum of the HNB group can indicate conformational changes in the protein, substrate binding, or other events that alter the microenvironment of the modified tryptophan residue. nih.govnih.gov This makes it a valuable tool for investigating structure-function relationships in proteins and enzymes. nih.gov

The key characteristics of this compound as a reporter group are its specific reactivity and its environmentally sensitive chromophore. The reaction with tryptophan introduces a new absorbance band, and the position and intensity of this band can provide qualitative and quantitative data about the protein's state. nih.govnih.gov For example, the hydrophobic nature of the HNB group and its specific reaction with tryptophan enhance its utility as a probe for the local environment within a protein. scispace.com

The table below summarizes the key features of this compound when used as a reporter group in biochemical studies.

Table 2: Characteristics of this compound as a Reporter Group

| Characteristic | Description | Reference |

|---|---|---|

| Target Residue | Specifically modifies tryptophan residues in proteins. | scbt.comnih.govscispace.com |

| Reaction Type | Covalent modification (alkylation). | sigmaaldrich.comnih.gov |

| Information Provided | Reports on the local microenvironment of the tryptophan residue, including polarity and conformational changes. | nih.govnih.gov |

| Detection Method | UV-Visible Spectrophotometry. | nih.govnih.gov |

This interactive table outlines the properties of this compound as a tool in protein science.

Analytical and Spectroscopic Characterization of Modified Biomolecules

Mass Spectrometry-Based Techniquesnih.govresearchgate.net

Mass spectrometry (MS) is an indispensable tool for the detailed analysis of proteins and peptides modified by 2-Hydroxy-5-nitrobenzyl bromide. It provides exact mass measurements, allowing for the unambiguous identification of covalent adducts.

MALDI-TOF Mass Spectrometry for Adduct Identificationnih.govnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has proven to be a powerful method for analyzing tryptophan modifications by this compound (HNB). nih.gov This technique allows for the rapid and sensitive detection of the resulting adducts. In a typical MALDI-TOF workflow, the modified protein or peptide is co-crystallized with a matrix material on a target plate. A pulsed laser desorbs and ionizes the sample, and the resulting ions are accelerated into a time-of-flight analyzer. The mass-to-charge ratio (m/z) is determined by measuring the time it takes for the ions to reach the detector. nih.gov

The covalent attachment of a 2-hydroxy-5-nitrobenzyl group to a tryptophan residue results in a predictable mass shift, which is readily detectable by MALDI-TOF MS. Research has shown that a notable artifact in MALDI-TOF spectra of nitro-aromatic compounds, a splitting of the modified tryptophan peaks, can significantly aid in the identification of HNB-modified tryptophan. nih.gov

Identification of Multi-Modified Productsnih.govnih.gov

A significant finding from studies involving the reaction of this compound with tryptophan is the formation of multiple products from a single residue. nih.gov MALDI-TOF MS analysis has been crucial in identifying these multi-modified products. Surprisingly, studies using a model peptide containing a single tryptophan revealed that up to five 2-hydroxy-5-nitrobenzyl moieties could be attached to one tryptophan residue. nih.gov

This heterogeneity arises from the multiple reactive sites on the indole (B1671886) ring of tryptophan and can also involve the establishment of new diastereoisomeric centers in the peptide. nih.gov The ability of MALDI-TOF MS to resolve these different species based on their mass is critical for understanding the complexity of the reaction. The degree of modification has been shown to be influenced by factors such as the concentration of the HNB reagent and the pH of the reaction. nih.gov

| Parameter | Condition | Observed Outcome | Reference |

|---|---|---|---|

| HNB Concentration | Increased | Higher degree of modification; identification of multi-modified products (up to 5 HNB moieties per tryptophan). | nih.gov |

| pH | Varied | Influences the degree of modification. | nih.gov |

| Analysis Technique | MALDI-TOF MS | Revealed peak splitting for modified tryptophan, facilitating identification. | nih.gov |

Analysis of Modified Peptidesnih.govnih.gov

The analysis of peptides containing tryptophan residues modified with this compound has been a key area of investigation. nih.gov Initial studies encountered technical challenges in the primary structure analysis of these modified peptides due to the heterogeneity of the reaction products. nih.gov The use of high-performance liquid chromatography (HPLC) can separate the modified peptide into multiple derivatives. nih.gov

Subsequent analysis of these separated fractions by techniques like MALDI-TOF MS allows for their individual characterization. For instance, a study on a synthetic peptide, the experimental allergenic encephalitogenic peptide, demonstrated that under specific conditions (sodium acetate (B1210297), pH 4.75), the modification was specific to the single tryptophan residue. nih.gov Even with a single modification site, multiple derivatives were observed, suggesting the formation of different isomers. nih.gov

Spectroscopic Methodsresearchgate.netnih.gov

Ultraviolet (UV) Spectroscopy for Chromophore Detectionresearchgate.net

The 2-hydroxy-5-nitrobenzyl group introduced into a biomolecule serves as a chromophore, absorbing light in the ultraviolet-visible region. This property is exploited by UV spectroscopy to confirm and quantify the modification. The modified protein exhibits a characteristic absorption spectrum that is sensitive to the environment. researchgate.net

A spectrophotometric method allows for the determination of the number of modified tryptophan residues in a protein. By measuring the absorbance at 410 nm, one can determine the number of 2-hydroxy-5-nitrobenzyl groups incorporated. Molar absorption coefficients for the chromophore have been reported across a pH range of 4.0 to 10.9, enabling accurate quantification. This data can then be used to correct the protein's absorbance at 280 nm, allowing for a precise calculation of the protein concentration. researchgate.net

| Spectroscopic Technique | Parameter | Wavelength/Observation | Application | Reference |

|---|---|---|---|---|

| UV Spectroscopy | Absorbance Maximum | 410 nm | Quantification of incorporated chromophoric groups. | researchgate.net |

| UV Spectroscopy | Molar Absorption Coefficient | pH-dependent (pH 4.0-10.9) | Correction of protein absorbance at 280 nm for concentration determination. | researchgate.net |

| Fluorescence Spectroscopy | Tryptophan Emission | ~350 nm | Monitors changes in the local environment upon modification or binding. | mdpi.com |

| Fluorescence Spectroscopy | Quenching | Decrease in tryptophan fluorescence intensity. | Indicates modification or conformational changes affecting the tryptophan residue. | mdpi.com |

Fluorescence Spectroscopy for Tryptophan Quenchingmdpi.com

Tryptophan is an intrinsic fluorophore in proteins, with its emission spectrum being highly sensitive to the polarity of its local environment. mdpi.com The modification of a tryptophan residue with this compound, or conformational changes induced by this modification, can lead to quenching of the intrinsic tryptophan fluorescence. mdpi.comnih.gov

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. By monitoring the changes in tryptophan fluorescence (emission typically around 350 nm when excited at ~280 nm), researchers can gain insights into protein conformational changes and the accessibility of tryptophan residues. mdpi.com A decrease in fluorescence intensity upon reaction with this compound can serve as an indicator that the modification has occurred at or near a tryptophan residue, altering its microenvironment and leading to quenching. mdpi.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. When a biomolecule is modified with this compound, new functional groups are introduced, and the local environment of existing groups may be altered. These changes can be detected by IR spectroscopy.

The 2-hydroxy-5-nitrobenzyl moiety itself has several characteristic IR absorption bands. The presence of a nitro group (-NO2) gives rise to strong asymmetric and symmetric stretching vibrations, typically in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The hydroxyl group (-OH) will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, and the aromatic ring will show characteristic C-H and C=C stretching vibrations.

Upon covalent attachment to a tryptophan residue, for instance, shifts in the vibrational frequencies of both the protein and the modifying group can be observed. Fourier Transform Infrared (FTIR) spectroscopy, a modern and more sensitive variant of IR spectroscopy, has been noted as a detection technique used in the chemical probing of amino acid residues researchgate.net. Analysis of the FTIR spectrum of a modified protein would be expected to show the appearance of the characteristic nitro group absorptions, providing direct evidence of successful modification. Furthermore, subtle changes in the amide I and amide II bands of the protein backbone could indicate secondary structure alterations resulting from the modification.

Expected IR Absorption Bands for 2-Hydroxy-5-nitrobenzyl Moiety

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| Phenolic O-H | 3200-3600 (broad) |

| Aromatic C-H | 3000-3100 |

| Asymmetric NO₂ Stretch | 1500-1570 |

| Symmetric NO₂ Stretch | 1300-1370 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure of a molecule. In the context of biomolecules modified with this compound, NMR can be used to confirm the site of modification and to probe the local environment of the attached reporter group. Both one-dimensional and two-dimensional NMR experiments can be employed for this purpose.

The covalent attachment of the 2-hydroxy-5-nitrobenzyl group to a tryptophan residue introduces new signals into the NMR spectrum and causes chemical shift perturbations for the protons and carbons near the modification site. The aromatic protons of the 2-hydroxy-5-nitrobenzyl group would appear in the aromatic region of the ¹H NMR spectrum (typically 6.0-8.5 ppm). The methylene (B1212753) protons (-CH₂-) of the benzyl (B1604629) group would give rise to a new signal, the chemical shift of which would be sensitive to its environment within the protein.

By comparing the NMR spectra of the native and modified biomolecule, specific changes can be identified. For example, in the ¹H NMR spectrum of a modified protein, the disappearance of the C2-H proton signal of the tryptophan indole ring would be a strong indicator of modification at this position. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space interactions between the protons of the reporter group and protons of the protein, providing valuable information about the three-dimensional structure of the modified biomolecule. The use of magnetic resonance spectroscopy has been cited in the context of studying the chemistry of this reporter group nih.gov.

Circular Dichroism (CD) for Conformational Studies

Circular Dichroism (CD) spectroscopy is a widely used technique for studying the secondary and tertiary structure of proteins and for detecting conformational changes. The modification of a protein with this compound can potentially alter its conformation, and CD spectroscopy is an ideal tool to monitor such changes.

The near-UV CD spectrum (250-350 nm) probes the environment of the aromatic amino acids (tryptophan, tyrosine, and phenylalanine) and disulfide bonds. Since this compound specifically targets tryptophan residues, changes in the near-UV CD spectrum are expected. The introduced 2-hydroxy-5-nitrobenzyl group is itself a chromophore and can contribute to the CD spectrum, providing a direct probe of its local environment. The appearance of new CD bands or changes in the existing bands in the near-UV region can provide insights into the tertiary structure alterations around the modification site. The study of protein conformation is a noted application in research involving this compound nih.gov.

Chromatographic Separation Techniques

Following the modification of a biomolecule with this compound, it is essential to separate the modified product from unreacted starting materials, excess reagent, and any side products. Chromatographic techniques are indispensable for this purpose, as well as for the analysis of the purity and heterogeneity of the final product.

High-Performance Liquid Chromatography (HPLC) for Product Resolution

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique that is well-suited for the analysis and purification of modified biomolecules. Reversed-phase HPLC (RP-HPLC) is particularly powerful for separating peptides and proteins based on their hydrophobicity.

The reaction of this compound with a protein or peptide can result in a heterogeneous mixture of products, including molecules with varying degrees of modification and potentially modification at different sites. RP-HPLC can effectively resolve these different species. For instance, in a study of a synthetic peptide modified with this compound, HPLC was used to separate the modified peptide into multiple derivatives nih.gov. This heterogeneity can arise from different levels of substitution on a single tryptophan residue or the formation of new diastereomeric centers nih.gov.

The progress of the purification can be monitored by detecting the eluting molecules using a UV-Vis detector, often at multiple wavelengths. The characteristic absorbance of the 2-hydroxy-5-nitrobenzyl chromophore (around 410 nm at alkaline pH) can be used to specifically track the modified peptides or proteins.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is often used to monitor the progress of a chemical reaction. In the context of modifying biomolecules with this compound, TLC can be used to quickly assess the consumption of the starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in an appropriate solvent system. The separated spots can be visualized under UV light or by staining. The this compound and the modified biomolecule, being chromophoric, can often be visualized directly. By comparing the TLC profile of the reaction mixture over time to that of the starting materials, a researcher can determine when the reaction is complete. This allows for the optimization of reaction conditions such as reaction time and reagent concentration.

Gel Filtration and Ion-Exchange Chromatography

Gel filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their size. This technique is particularly useful for removing small molecules, such as excess this compound and its hydrolysis byproducts, from the much larger modified biomolecule after the reaction is complete nih.gov. The modified protein is collected in the early fractions, while the smaller, unreacted reagents are retained on the column and elute later.

Advanced Research Directions and Future Perspectives

Computational Chemistry and Molecular Modeling Studies

Computational methods are becoming indispensable for interpreting experimental data and predicting molecular behavior. For 2-hydroxy-5-nitrobenzyl bromide, these approaches offer a way to understand its reactivity and the structural consequences of protein modification at an atomic level.

While specific DFT studies on this compound are not extensively published, the methodology is well-suited to elucidate its properties. DFT calculations can be employed to determine the optimized molecular geometry, vibrational frequencies, and electronic structure of the reagent. researchgate.net Key insights from such studies would include:

Analysis of Frontier Molecular Orbitals: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to understand the molecule's reactivity, charge transfer properties, and its electrophilic nature which drives the reaction with the electron-rich indole (B1671886) ring of tryptophan. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal details about the delocalization of electron density and the stability arising from hyperconjugative interactions within the molecule. researchgate.net This is particularly relevant for understanding the reactivity of the benzylic bromide.

Molecular Electrostatic Potential (MEP): Mapping the MEP can identify the electrophilic and nucleophilic sites, visually representing the regions of the molecule most likely to interact with other chemical species. researchgate.net

These computational data provide a theoretical foundation for the reagent's high specificity for tryptophan and can guide the design of new derivatives with tailored reactivity.

Following the covalent modification of a tryptophan residue by this compound, a protein's structure and, consequently, its function can be altered. Molecular dynamics (MD) simulations are a powerful tool to explore these changes over time. By simulating the modified protein in a solvated environment, researchers can:

Track conformational changes induced by the bulky, charged nitrobenzyl group.

Analyze the disruption or formation of local hydrogen bonding networks.

Assess changes in the flexibility of different protein regions.

Predict how the modification might affect protein-protein interactions or ligand binding at distant sites.

These simulations can provide a dynamic picture that complements static experimental structures, offering hypotheses about the mechanisms through which tryptophan modification leads to observed functional changes.

Development of Novel Reagents Based on the 2-Hydroxy-5-nitrobenzyl Moiety

The core structure of this compound is a versatile scaffold for creating new chemical probes. Future development is likely to focus on creating reagents with enhanced or novel properties. For instance, the o-nitrobenzyl group is a well-known photolabile protecting group. rsc.org This functionality could be harnessed to design "caged" reagents that only become reactive upon exposure to light, offering precise spatiotemporal control over protein modification. Furthermore, derivatives could be synthesized to incorporate different functional groups, such as fluorophores for imaging applications or affinity tags for purifying modified proteins. The development of novel benzamide-type molecules for PROTAC design also highlights the potential for creating new chemical entities based on related scaffolds for therapeutic purposes. nih.gov

Integration with Proteomic Approaches for Global Protein Modification Analysis

Mass spectrometry (MS)-based proteomics has revolutionized the study of proteins. The integration of this compound modification with these techniques offers powerful workflows for identifying accessible tryptophan residues on a proteome-wide scale. Studies have already demonstrated the successful use of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to analyze peptides modified by this reagent. nih.gov A key finding is that a single tryptophan can be modified by multiple HNB moieties, and this can be readily identified by MS. nih.gov

Future approaches could involve:

Quantitative Chemoproteomics: Using stable isotope-labeled versions of the reagent to quantify changes in tryptophan accessibility under different cellular conditions (e.g., drug treatment, disease state).

Structural Proteomics: Combining modification with MS to map the solvent-accessible surfaces of proteins and protein complexes, providing insights into their three-dimensional organization within the cell. The modification of bacteriorhodopsin, an integral membrane protein, serves as an example of its application in complex systems. nih.gov

A notable artifact in MALDI-TOF analysis, where nitro-aromatic compounds can cause peak splitting, has been observed, which can surprisingly facilitate the identification of modified tryptophans. nih.gov

Potential Applications in Chemical Biology and Drug Discovery

As a tool to selectively modify a specific amino acid, this compound and its future derivatives have significant potential in chemical biology and drug discovery. By modifying tryptophan residues, which are often found in functionally important regions like enzyme active sites or protein-protein interfaces, researchers can:

Validate Drug Targets: Modifying a specific tryptophan and observing a functional consequence can help validate that site as a potential target for therapeutic intervention.

Probe Allosteric Sites: Tryptophan residues can be key components of allosteric networks. Modifying them can reveal cryptic allosteric sites that can be targeted by small-molecule modulators.

Develop Covalent Drugs: The reactivity of the benzyl (B1604629) bromide could be tuned to create covalent inhibitors that target accessible tryptophans in disease-related proteins. The development of novel, stable, and selective ligands for targets like cereblon in the design of PROTACs demonstrates the broader potential of developing new chemical entities based on moieties that interact with specific protein features. nih.gov

Investigating the Impact of Modification on Protein Dynamics and Allostery

Protein function is intrinsically linked to its conformational dynamics and allosteric regulation. Allostery involves the transmission of information from a distal site to an active site, often through subtle changes in the protein's dynamic ensemble. nih.gov Covalent modification with this compound can serve as a powerful method to perturb these networks and study the consequences.

By introducing a bulky, rigid group onto a tryptophan residue, the modification can:

Alter Conformational Equilibria: The modification can shift the equilibrium between different conformational states of a protein, potentially locking it in an active or inactive state. nih.gov

Dampen or Excite Protein Motions: The added group can restrict local flexibility or, conversely, disrupt packing in a way that increases the dynamics of other regions.

Disrupt Allosteric Pathways: If the modified tryptophan is part of an allosteric communication pathway, the modification can abolish the protein's ability to be regulated by allosteric effectors.

Studying these effects using techniques like NMR spectroscopy or hydrogen-deuterium exchange mass spectrometry can provide fundamental insights into the mechanisms of protein regulation.

常见问题

Q. How does 2-hydroxy-5-nitrobenzyl bromide (HNB) selectively modify tryptophan residues in proteins?

HNB reacts with the indole ring of tryptophan under acidic conditions (pH 2.0–4.4) via electrophilic substitution, forming a covalent adduct. The reaction is pH-dependent, requiring protonation of the indole nitrogen to enhance reactivity. Specificity for tryptophan is achieved by exploiting its unique aromatic structure, though steric hindrance or burial within the protein can limit accessibility. Validation of modification involves measuring absorbance at 410 nm in 0.1 M NaOH, where the nitro group exhibits a distinct chromophoric response .

Q. What experimental conditions optimize HNB-mediated tryptophan modification?

- pH : Acidic buffers (e.g., 0.1 M acetate, pH 4.4) are ideal to protonate tryptophan.

- Solvent : Acetone or aqueous-organic mixtures enhance reagent solubility.

- Denaturants : Use 6 M guanidine HCl or 8 M urea to expose buried tryptophan residues .

- Reagent ratio : A 100–1,000-fold molar excess of HNB ensures complete modification . Post-reaction, dialysis or gel filtration (e.g., Bio-Gel P-10) removes unreacted HNB .

Q. How can researchers confirm the specificity of HNB for tryptophan?

Post-modification, acid hydrolysis (6 M HCl, 110°C, 24 h) followed by amino acid analysis confirms the absence of unmodified tryptophan and unchanged levels of other residues. For example, in ribonuclease T1, HNB modification exclusively targeted Trp-59 without altering adjacent residues like Glu-58 .

Advanced Research Questions

Q. How do conformational changes induced by HNB modification affect protein function?

Circular dichroism (CD) spectroscopy reveals structural perturbations. For carcinoembryonic antigen (CEA), HNB treatment in 6 M guanidine HCl abolished the β-sheet signature (negative peak at 215 nm), correlating with loss of antigenic activity. In contrast, native-like CD spectra were retained in the absence of denaturants, indicating that conformational disruption depends on solvent accessibility . Kinetic studies on cytochrome c modified with HNB showed altered redox behavior, with three distinct reduction phases (rate constants: 1.1 × 10⁵ M⁻¹s⁻¹, 1.25 × 10⁴ M⁻¹s⁻¹, and 0.25 s⁻¹), suggesting HNB-induced conformational rigidity impacts electron transfer .

Q. How can conflicting data on HNB reactivity in different protein systems be resolved?

Contradictions often arise from variable tryptophan accessibility. For example:

- In ribonuclease T1, Trp-59 remained unreactive without urea, indicating burial within the protein core .

- In methionyl-tRNA synthetase (MRS), HNB caused irreversible inhibition of ATP-pyrophosphate exchange but spared aminoacylation activity, suggesting site-specific modification . Resolution strategies :

- Use site-directed mutagenesis to test accessibility.

- Combine HNB with cross-linking agents (e.g., dimethyl sulfonium derivatives) for enhanced specificity .

Q. What methodologies quantify the functional impact of HNB modification on enzyme kinetics?

- Stopped-flow kinetics : Measures rapid conformational changes (e.g., CO binding to HNB-modified cytochrome c revealed biphasic recombination: 2.4 × 10² M⁻¹s⁻¹ and 1.0 s⁻¹) .

- Substrate-binding assays : For MRS, ATP-pyrophosphate exchange inhibition (IC₅₀) and methionine binding (Kd) are compared pre/post-modification .

- Fluorescence quenching : Intrinsic Trp fluorescence loss correlates with HNB incorporation (e.g., in glutathione S-transferases) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息